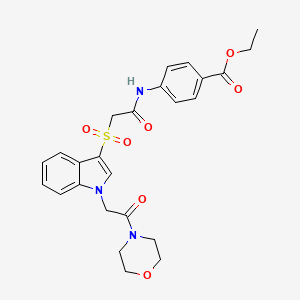

![molecular formula C17H18N2O5 B2498122 Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate CAS No. 325779-19-9](/img/structure/B2498122.png)

Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperazine derivative that has been synthesized for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Organic Chemistry Research

This compound has been used in organic chemistry research, particularly in the study of reactions with hydrazine hydrate . The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate was reported to produce salicylaldehyde azine and malono-hydrazide .

Synthesis of Heterocyclic Compounds

The hydrazides derived from this compound are useful starting materials for the construction of several functionalized heterocycles with a broad spectrum of biological activities . These include the synthesis of pyrroles, pyrazoles, 1,3-thiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines .

Crystal Structure Analysis

Crystal structures, Hirshfeld surface analysis, and a computational study have been carried out on 2-oxo-2H-chromene-3-carboxylates, including ethyl 2-oxo-2H-chromene-3-carboxylate derivatives . This research provides valuable insights into the molecular conformations of these compounds .

Antifungal Activity

Some derivatives of this compound have shown promising antifungal activity. For instance, one of the target compounds exhibited an inhibition rate of up to 60.29% against Fusarium oxysporum at 500 ppm .

Antimicrobial Activity

In addition to antifungal properties, some derivatives of this compound have also demonstrated antimicrobial activity. They have been tested against strains such as Aspergillus niger and Candida albicans .

Antioxidant Activity

Research has also explored the antioxidant activities of 2-oxo-2H-chromene-3-carboxylate derivatives . This opens up potential applications in health and wellness products.

Pharmacological Effects

There is a great deal of interest in chromene-2-ones, especially 3-substituted derivatives, due to their important pharmacological effects. These include analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-viral, anti-cancer, and anticoagulant properties .

Synthesis of Functionalized Heterocycles

Finally, the hydrazides derived from this compound are versatile raw materials to synthesize functionalized heterocycles . These heterocycles have a broad spectrum of biological activities, making them valuable in various fields of research .

Propiedades

IUPAC Name |

ethyl 4-(2-oxochromene-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-2-23-17(22)19-9-7-18(8-10-19)15(20)13-11-12-5-3-4-6-14(12)24-16(13)21/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZSKUKJKSYDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)

![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)